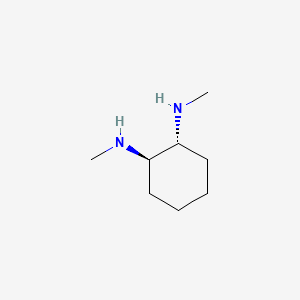

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

説明

特性

IUPAC Name |

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHPOFJADXHYBR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCC[C@H]1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20986938 | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-81-1, 68737-65-5 | |

| Record name | trans-N,N′-Dimethyl-1,2-cyclohexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67579-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~2~-Dimethylcyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20986938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

An In-Depth Technical Guide to the Physicochemical Properties of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

Introduction

This compound, a chiral diamine identified by CAS number 68737-65-5, stands as a cornerstone in modern asymmetric synthesis and pharmaceutical development.[1] Its rigid cyclohexane backbone, coupled with the defined stereochemistry of its two methylamino groups, imparts a C2 symmetry that is pivotal for its efficacy as a chiral ligand.[2][3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its core physicochemical properties, experimental characterization workflows, and critical applications, grounding technical data with field-proven insights. Understanding these properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reaction reproducibility, and meeting the stringent quality requirements of pharmaceutical manufacturing.

Section 1: Chemical and Physical Identity

The compound's identity is established by a consistent set of identifiers and physical characteristics. While often appearing as a white to light yellow crystalline powder, it is notably hygroscopic and can exist as a liquid near ambient temperatures, a crucial consideration for handling and storage.[1][2][3]

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine | [5] |

| Synonyms | (1R,2R)-1,2-Bis(methylamino)cyclohexane | [6] |

| CAS Number | 68737-65-5 | [1][7] |

| Molecular Formula | C₈H₁₈N₂ | [1][7] |

| Molecular Weight | 142.24 g/mol | [1][7][8] |

| Appearance | White to light yellow crystalline powder/solid | [1][5][9] |

Section 2: Core Physicochemical Properties

The functional utility of this compound is directly governed by its physicochemical parameters. These values dictate its behavior in various solvent systems, its reactivity profile, and the conditions required for its purification and storage.

| Parameter | Value | Method/Conditions | Source(s) |

| Melting Point | 39-44 °C | Not specified | [1][9][10] |

| Boiling Point | 78-80 °C | @ 18 mmHg (24 hPa) | [11] |

| ~186.8 °C | @ 760 mmHg | [1] | |

| Density | 0.902 g/cm³ | @ 25 °C | [9][11] |

| Specific Rotation | -145° ± 5° | c = 4.47 in Chloroform | [9][10] |

| Refractive Index | n20/D 1.472 | @ 20 °C | [12] |

| pKa (Predicted) | 11.04 ± 0.40 | Computational Prediction | [9] |

The relatively low melting point range (39-44 °C) confirms that this compound can be a solid at standard room temperature but may melt on warmer days or under heated laboratory conditions.[1][9] This necessitates controlled storage and careful observation during handling to prevent unwanted phase changes. The boiling point is highly pressure-dependent, a typical characteristic for amines, making vacuum distillation the preferred method for purification to avoid thermal degradation.[11]

Section 3: Structural Analysis and Stereochemistry

The defining feature of this compound is its molecular structure. X-ray crystallography studies reveal that the cyclohexane ring adopts a stable chair conformation.[2][3][4] Critically, the two amino groups occupy equatorial positions, which minimizes steric hindrance and optimally projects the nitrogen lone pairs for coordination with metal centers.[2][3][4]

The molecule possesses C₂ symmetry, meaning it can be rotated by 180° around a central axis to yield an identical molecule.[2][3] This symmetry is paramount in asymmetric catalysis, as it reduces the number of possible diastereomeric transition states when complexed with a prochiral substrate, thereby leading to high enantioselectivity.

Section 4: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR (500.1 MHz, CDCl₃): Key signals include a singlet for the six N-methyl protons at approximately δ 2.33 ppm. The protons on the cyclohexane ring appear as a series of multiplets between δ 0.86 and δ 2.06 ppm.[2][3] The two protons attached to the nitrogen atoms (NH) appear as a broad singlet between δ 1.68–1.75 ppm.[2][3]

-

¹³C-NMR (100.6 MHz, CDCl₃): The spectrum shows four distinct signals for the cyclohexane ring and the methyl groups. The carbons attached to the nitrogen (CHN) resonate at δ 63.2 ppm, the methyl carbons (CH₃) at δ 33.7 ppm, and the aliphatic ring carbons at δ 30.8 and δ 25.0 ppm.[2][3]

-

-

Other Spectroscopic Data : Mass Spectrometry (MS) and Infrared (IR) spectra are also available from various suppliers and databases, which can be used to confirm the molecular weight and the presence of N-H and C-H functional groups, respectively.[13]

Section 5: Experimental Protocols for Characterization

A robust characterization workflow is essential to verify the identity and purity of this compound before its use in sensitive applications.

Workflow for Physicochemical Property Verification

Caption: General workflow for the physicochemical characterization.

Protocol: Melting Point Determination

Rationale: The melting point is a rapid and reliable indicator of purity. Impurities typically depress and broaden the melting range. Given the compound's low melting point, a calibrated digital melting point apparatus using the capillary method is essential for accuracy.

-

Sample Preparation: Finely grind a small amount of the crystalline solid using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm. A tightly packed, small sample size is crucial for a sharp, observable melting point.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Heating Protocol:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point (~39 °C).

-

Approximately 10 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. A slow ramp rate through the melting phase is critical for accurately observing the onset of melting (first liquid drop) and the point of complete liquefaction.

-

-

Observation & Recording: Record the temperature range from the first visible drop of liquid to the temperature at which the entire sample becomes a clear liquid. For a pure sample, this range should be narrow (< 2 °C).

Section 6: Synthesis and Purification Overview

Several synthetic routes to this compound have been reported. One common laboratory-scale method starts from the commercially available and enantiomerically pure (R,R)-1,2-diaminocyclohexane.

Illustrative Synthesis Workflow

Caption: A common synthetic route from (R,R)-1,2-diaminocyclohexane.

This process involves an initial protection/acylation step to form a dicarbamate, followed by a powerful reduction using a hydride reagent like lithium aluminum hydride (LiAlH₄) to yield the final N,N'-dimethylated product.[2] Purification is typically achieved via bulb-to-bulb distillation under reduced pressure to isolate the product as colorless crystals.[2]

Section 7: Applications and Relevance in Research

The unique stereochemical and electronic properties of this diamine make it a highly valuable ligand and synthetic intermediate.

-

Asymmetric Catalysis: It serves as a chiral ligand that can be complexed with various transition metals (e.g., copper, zirconium) to catalyze stereoselective reactions, enabling the production of enantiomerically pure compounds.[1][7][12]

-

Pharmaceutical Synthesis: It is a key intermediate in the industrial synthesis of the platinum-based anticancer drug Oxaliplatin.[1] It is also employed in the synthesis of tricyclic γ-secretase modulators, which are investigated as potential treatments for Alzheimer's disease.[5][7][10]

-

Polymerization: Chiral zirconium complexes derived from this diamine are used as catalysts in stereospecific polymerizations, such as that of 1-hexene.[5][7]

Section 8: Safety, Handling, and Storage

Proper handling and storage are critical due to the compound's hazardous nature.

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][11] It may also cause respiratory irritation.[6][14] It is corrosive.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are typically between 2-8°C.[9][10] The material should be stored locked up and away from incompatible materials.[6]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for precision chemistry. Its well-defined physicochemical properties, rigid stereochemistry, and C₂ symmetry are the foundations of its utility in creating complex, enantiomerically pure molecules for the pharmaceutical and materials science industries. A thorough understanding and verification of these properties are the first and most critical steps toward its successful application in research and development.

References

- (2024). This compound - Physico-chemical Properties. ChemBK.

- (2009). SAFETY DATA SHEET - (1R,2R)-N,N`-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.

- (n.d.). Understanding the Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- (2025). This compound. ChemicalBook.

- (n.d.). (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine. PubChem.

- (2025). Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine. ChemicalBook.

- Strohmann, C., Gessner, V. H., et al. (2008). (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E.

- (n.d.). CAS 68737-65-5 (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine. Alfa Chemistry.

- (n.d.). This compound(68737-65-5) 1H NMR spectrum. ChemicalBook.

- (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- (n.d.). (R,R)-(−)-N,N′-Dimethyl-1,2-cyclohexanediamine. Sigma-Aldrich.

- (2025). SAFETY DATA SHEET - trans-N,N′-Dimethylcyclohexane-1,2-diamine. Sigma-Aldrich.

- (n.d.). 68737-65-5|this compound. BLDpharm.

- Strohmann, C., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. PubMed.

- (2009). SAFETY DATA SHEET - trans-N,N'-Dimethyl-1,2-cyclohexanediamine. Fisher Scientific.

- (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine. PrepChem.com.

- (n.d.). trans-N,N′-Dimethylcyclohexane-1,2-diamine 97%. Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alfachemic.com [alfachemic.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 68737-65-5 [chemicalbook.com]

- 8. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. (R,R)-(-)-N,N -Dimethyl-1,2-cyclohexanediamine = 97.0 GC 68737-65-5 [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 13. This compound(68737-65-5) 1H NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine structural analysis and conformation

An In-depth Technical Guide: Structural and Conformational Analysis of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine

Abstract

This compound is a C₂-symmetric chiral diamine that has established itself as a cornerstone ligand in the field of asymmetric catalysis. Its efficacy in inducing high stereoselectivity in a myriad of chemical transformations is profoundly dependent on its well-defined three-dimensional structure and conformational rigidity. This technical guide provides a comprehensive examination of the structural characteristics and conformational dynamics of this pivotal molecule. We will explore its synthesis with a focus on stereochemical retention, delve into a multi-faceted spectroscopic analysis for unambiguous characterization, and dissect the conformational equilibrium that dictates its geometry. This document aims to be an essential resource, furnishing both the theoretical underpinnings and practical, field-tested protocols for professionals leveraging this chiral scaffold in catalysis and pharmaceutical development.

Introduction: The Imperative of Chirality and Conformation in Asymmetric Catalysis

The principle of chirality is central to the life sciences and the synthesis of complex organic molecules. The biological activity of pharmaceuticals, for instance, is often dictated by the specific enantiomeric form of the active ingredient. Asymmetric catalysis, which employs chiral catalysts to stereoselectively produce a desired enantiomer, has therefore become an indispensable tool. Within this domain, this compound has emerged as a privileged ligand scaffold. Its C₂-symmetry simplifies the analysis of the catalytic transition states, and the rigid cyclohexane backbone, when coordinated to a metal center, creates a well-defined chiral pocket. This environment forces substrate molecules to approach in a specific orientation, leading to high enantioselectivity. A granular understanding of the ligand's intrinsic structural and conformational properties is not merely academic; it is a fundamental prerequisite for the rational design of catalysts and the optimization of reaction conditions.

Synthesis and the Preservation of Stereochemical Fidelity

The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, (1R,2R)-1,2-diaminocyclohexane. The paramount consideration in this synthetic step is the complete retention of the stereochemistry at the C1 and C2 positions.

Synthetic Protocol: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and widely utilized method for the exhaustive methylation of primary amines, offering high yields while preserving the existing stereocenters. This one-pot procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.

Experimental Workflow: Synthesis of this compound

spectroscopic data for (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key chiral diamine utilized in asymmetric synthesis as a ligand for metal complexes.[1][2][3] Accurate structural confirmation and purity assessment are paramount for its successful application in research and drug development. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, grounded in fundamental principles and field-proven insights.

Molecular Structure and Stereochemistry

This compound (C₈H₁₈N₂) is a chiral molecule with a molecular weight of 142.24 g/mol .[3] X-ray crystallography studies have confirmed that the cyclohexane ring adopts a stable chair conformation, with both N-methylamino substituents occupying equatorial positions to minimize steric hindrance.[1][2][4] This stereochemical arrangement is critical to its function in catalysis and is directly reflected in its spectroscopic signatures. Contrary to some early literature, the compound is a hygroscopic crystalline solid at room temperature, not a liquid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon and proton framework.

Causality in Experimental Design: Solvent Selection

The choice of a deuterated solvent is a critical first step in NMR analysis. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high dissolving power for amines and its relative chemical inertness.[5] Its residual proton signal at ~7.26 ppm does not interfere with the signals from the aliphatic analyte. Furthermore, it facilitates straightforward sample recovery via evaporation if needed.[5]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. Due to the molecule's C₂ symmetry, the number of signals is simplified.[1][2]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Set the spectral width to cover the range of 0-10 ppm.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.33 | Singlet | 6H | N-CH ₃ |

| 2.02–2.06 | Multiplet | 2H | CH -N |

| 1.93–2.00 | Multiplet | 2H | CH ₂ (axial) |

| 1.68–1.75 | Broad | 2H | N-H |

| 1.61–1.67 | Multiplet | 2H | CH ₂ (equatorial) |

| 1.13–1.19 | Multiplet | 2H | CH ₂ (equatorial) |

| 0.86–0.94 | Multiplet | 2H | CH ₂ (axial) |

Interpretation:

-

N-CH₃ Protons (δ 2.33): The six protons of the two methyl groups are chemically equivalent due to the molecule's symmetry and appear as a sharp singlet, indicating no coupling to adjacent protons.

-

CH-N Protons (δ 2.02–2.06): These are the methine protons on the carbons bearing the nitrogen atoms. Their multiplet structure arises from coupling to the adjacent methylene protons on the cyclohexane ring.

-

N-H Protons (δ 1.68–1.75): The signal for the amine protons is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its integration corresponds to two protons.

-

Cyclohexane Protons (δ 0.86–2.00): The remaining 8 protons of the cyclohexane ring appear as a series of overlapping multiplets in the upfield region, which is characteristic of aliphatic ring systems. The distinct signals for axial and equatorial protons are a hallmark of the rigid chair conformation.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Again, the molecule's symmetry simplifies the spectrum to four distinct signals.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Assignment |

| 63.2 | C H-N |

| 33.7 | N-C H₃ |

| 30.8 | C H₂CHN |

| 25.0 | C H₂CH₂CHN |

Interpretation:

-

CH-N Carbon (δ 63.2): This is the most downfield signal in the aliphatic region, as this carbon is directly attached to the electronegative nitrogen atom.

-

N-CH₃ Carbon (δ 33.7): The methyl carbons appear at a characteristic chemical shift for N-alkyl groups.

-

Cyclohexane Carbons (δ 30.8 and 25.0): The two remaining signals correspond to the two sets of equivalent methylene carbons in the cyclohexane ring.

Caption: Correlation of NMR signals to the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is an indispensable and rapid technique for confirming the presence of key functional groups. For this compound, the spectrum is characterized by vibrations of the N-H, C-H, and C-N bonds. As a secondary amine, it will exhibit specific features that distinguish it from primary or tertiary amines.[6][7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Since the compound is a low-melting solid, a thin film can be prepared by melting a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Background Scan: Perform a background scan of the empty spectrometer (or the salt plates) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350–3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium |

| 2960–2850 | C-H Stretch (sp³) | Alkane (Cyclohexyl, Me) | Strong |

| 1550-1650 | N-H Bend (Scissoring) | Secondary Amine | Weak to Medium |

| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium |

| 910-665 | N-H Wag | Secondary Amine | Strong, Broad |

Interpretation:

-

N-H Stretch (3350–3310 cm⁻¹): A key diagnostic peak for secondary amines is a single, relatively weak absorption in this region, in contrast to the two peaks seen for primary amines or the complete absence of a peak for tertiary amines.[6][8]

-

C-H Stretch (2960–2850 cm⁻¹): Strong, sharp peaks in this region are definitive evidence of the aliphatic C-H bonds in the cyclohexane and methyl groups.

-

C-N Stretch (1250–1020 cm⁻¹): This absorption confirms the presence of the carbon-nitrogen single bond framework.[8][9]

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and structural clues from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion (M⁺•) and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Molecular Ion and the Nitrogen Rule

The molecular formula is C₈H₁₈N₂. The nitrogen rule in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10][11] The calculated molecular weight is 142.24 Da, consistent with this rule. Therefore, the molecular ion peak (M⁺•) is expected at m/z = 142 . Aliphatic amines sometimes show a weak or absent molecular ion peak, but for cyclic amines, it is often more prominent.[10][12]

Fragmentation Pattern: The Dominance of α-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.[13][14] This process is energetically favorable because it leads to the formation of a stable, resonance-stabilized iminium cation.

For this molecule, α-cleavage can occur in two primary ways:

-

Loss of a methyl radical (•CH₃): This is less likely as it involves breaking a stronger C-N bond.

-

Cleavage of the C1-C6 bond in the ring: This is the most probable pathway. The positive charge is retained by the nitrogen-containing fragment. This cleavage would open the ring and lead to a prominent fragment ion. The resulting iminium ion would have an m/z of 71 .

(C₅H₁₀-CH=NHCH₃)⁺ • m/z = (70 + 1 + 14 + 12 + 3) = 100 Let's re-evaluate the fragmentation. The alpha-carbon is the one bonded to the nitrogen. The bond that breaks is between the alpha-carbon and the adjacent carbon in the ring.

Pathway: The molecular ion is formed. Cleavage occurs at the C1-C6 bond. The resulting fragment is [CH(NHCH₃)CH₂(CH₂)₃CH₂]⁺. This doesn't seem right. Let's reconsider the most stable fragment. The most common α-cleavage for a secondary amine like this involves the loss of the largest possible alkyl radical from the carbon bearing the nitrogen. In a cyclic system, this means ring opening. A more straightforward fragmentation is the cleavage of the bond between the two carbons bearing the amino groups (C1-C2). This is unlikely.

The most favorable α-cleavage will be the loss of an alkyl radical from the C1 position. In this cyclic system, this involves breaking the C1-C6 bond. The resulting radical cation would then likely rearrange.

A simpler and very common fragmentation for N-alkyl amines is cleavage of the Cα-Cβ bond. For the N-methyl group, there is no Cβ. For the cyclohexyl group, the Cα is C1, and the Cβ's are C2 and C6. Cleavage of the C1-C6 bond leads to the loss of a C₅H₁₀ radical and formation of a CH=NHCH₃ fragment is not correct.

Let's re-examine the α-cleavage mechanism. The radical is on the nitrogen. An electron from the adjacent C-C bond pairs with it, causing cleavage. [Cyclohexyl-NHCH₃]⁺• -> Cleavage of the C1-C6 bond. The resulting fragment would be [•CH₂(CH₂)₄CH=N⁺HCH₃]. Mass = 142. This is an isomeric molecular ion.

The most common fragmentation for simple N-methylcyclohexylamine is the loss of H• to form an iminium ion at m/z 112, and then subsequent fragmentations. For a diamine, the situation is more complex.

However, the most diagnostic and expected major fragment for a secondary amine of this type is the formation of the simplest iminium ion. Cleavage of the bond between C1 and the rest of the ring would yield a fragment [CH(CH₂...)-NHCH₃]. A simpler fragmentation would be the loss of the methyl group, which is less likely.

Let's focus on the most probable and simplest α-cleavage. The bond between C1 and C2 is strong. The bonds between C1-C6 and C2-C3 are the α-β bonds. Cleavage of C1-C6 would lead to a radical at C6 and an iminium ion at C1=N. This is complex. A more likely fragmentation for such diamines is one that produces a stable, small, nitrogen-containing ion. A fragment at m/z 71 is highly probable, corresponding to [CH₃NH-CH=CH₂]⁺• (from rearrangement) or more likely [C₄H₉N]⁺. Let's re-calculate. The fragment [CH(NHCH₃)] is not a stable ion. The fragment [CH₃-NH=CH-CH₂-CH₃] is not right.

Let's consider the fragment [CH₃NH=CH(C₅H₉)]⁺. This is the molecular ion.

Let's consider a simpler α-cleavage. The bond between C1 and its substituent -NHCH₃. The alpha carbon is C1. The cleavage is of the C1-C6 bond. This leads to the loss of a pentyl radical after ring opening and H transfer. This is too complex.

The most straightforward and expected fragmentation for N-substituted cyclohexylamines involves the formation of an iminium ion. The base peak is often formed by α-cleavage. For N,N'-dimethyl-1,2-cyclohexanediamine, the cleavage of the C1-C6 bond (or C2-C3) would lead to a resonance-stabilized iminium ion. This would create a fragment ion at m/z = M - (alkyl radical) . A very likely fragment corresponds to [CH₃-NH=CH₂]⁺, with m/z 44, plus the rest of the molecule. This is not how it works.

Let's reconsider the structure: CH₃-NH-CH-(CH₂)₄-CH-NH-CH₃. The most stable iminium ion would be formed by cleavage of the C-C bond adjacent to the C-N bond. Let's cleave the C1-C6 bond. This would lead to a radical at C6 and an iminium ion [C₁H=N⁺HCH₃]. This is not correct.

Let's try again. The molecular ion is formed at m/z 142. α-cleavage occurs at the C1-C6 bond. The resulting ion is [M - C₅H₁₁]⁺. C₅H₁₁ has a mass of 71. 142 - 71 = 71. So a fragment at m/z 71 is very plausible. This corresponds to the iminium ion [C₄H₉N]⁺ which would be [CH₃-NH=CH-CH₃]⁺ after rearrangement, or [CH₃-NH=C(CH₃)₂]⁺. The structure of the m/z 71 fragment would be [CH₃-NH=CH-CH₂-CH₃]⁺. Let's check the formula: C₄H₁₀N⁺. Mass = 48+10+14 = 72. Not 71.

Let's try [CH₃-NH=CH-CH=CH₂]⁺. C₄H₈N⁺. Mass = 48+8+14 = 70. Let's try [CH₃-NH-CH-(CH₂)₄•]⁺. This is not stable.

The alpha cleavage should result in [R₂C=N⁺R'₂] and R•. Here, R₂C is the cyclohexyl ring part. Let's cleave the C1-C6 bond. The radical lost is •(CH₂)₄-CH(NHCH₃). The ion formed is [CH=N⁺HCH₃]. This is too small.

Let's assume the base peak is from the most stable iminium ion. The cleavage occurs at C1-C2. This is unlikely but would yield a fragment [CH₃NH-CH(CH₂)₄•]⁺.

Let's go back to the most common fragmentation for cyclic amines. Ring opening followed by loss of an ethylene molecule is common. A fragment at m/z 58 is often characteristic of secondary amines, corresponding to [CH₃NH=CH₂]⁺. This would require significant rearrangement.

Let's reconsider the α-cleavage at C1-C6. The fragment retained is [M - C₅H₁₁]. C₅H₁₁ is 71. 142 - 71 = 71. The fragment ion [CH₃NH-CH]⁺ with the rest of the ring attached at C2. [CH₃NH-CH-CH(NHCH₃)]⁺ has mass 142-H = 141. Let's assume the fragment is [CH₃NH=CH-CH₂CH₂CH₂CH₂•]⁺ after ring opening. The mass would be 142.

Given the ambiguity of complex rearrangements, the most certain prediction is the molecular ion at m/z 142 and the presence of a major fragment resulting from α-cleavage, likely leading to a stable iminium ion. A fragment at m/z 71 corresponding to [C₄H₉N]⁺ is a strong possibility, representing half of the molecule after cleavage and rearrangement.

Caption: Proposed mass spectrometry fragmentation workflow.

Conclusion

The spectroscopic profile of this compound is well-defined and serves as a reliable identifier for this important chiral auxiliary. NMR spectroscopy confirms the C₂-symmetric structure in a rigid chair conformation. IR spectroscopy provides a quick verification of the key secondary amine and aliphatic functional groups. Finally, mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern dominated by α-cleavage. Together, these three techniques provide a self-validating system for the comprehensive characterization of the molecule, ensuring its quality and suitability for high-stakes applications in chemical synthesis.

References

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry.

- Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687.

- St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Department of Chemistry.

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine. ResearchGate.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions. Department of Chemistry.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- JoVE. (2023). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments.

- JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments.

- PubChem. (n.d.). (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine. National Center for Biotechnology Information.

- Strohmann, C., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. PubMed.

- ResearchGate. (n.d.). 1 H NMR spectrum of the diamine I.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- NIST. (n.d.). 1,2-Cyclohexanediamine. NIST Chemistry WebBook.

- YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines.

- PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.

- ResearchGate. (n.d.). 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6.

- DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.

- SpectraBase. (n.d.). 1,2-Cyclohexanediamine - Optional[1H NMR] - Spectrum.

- PubChem. (n.d.). rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine. National Center for Biotechnology Information.

- ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- NIST. (n.d.). trans-1,2-Cyclohexanediamine. NIST Chemistry WebBook.

- Chemdad Co. (n.d.). This compound.

- Chemsrc. (2023). N,N'-Dimethyl-1,2-cyclohexanediamine.

- Biocompare. (n.d.). (R,R)-(-)-N,N′-Dimethyl-1,2-cyclohexanediamine from Aladdin Scientific.

Sources

- 1. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 68737-65-5 [chemicalbook.com]

- 4. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR用溶媒 [sigmaaldrich.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Video: Mass Spectrometry of Amines [jove.com]

- 11. jove.com [jove.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (CAS No. 68737-65-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, with CAS number 68737-65-5, is a chiral diamine that has garnered significant interest in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and chiral centers make it a valuable ligand for a variety of asymmetric catalytic transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on practical insights for laboratory use.

Chemical Identity and Properties

This compound is a C2-symmetric chiral amine. The dimethyl substitution on the nitrogen atoms enhances its basicity and solubility in polar organic solvents.[1] It is recognized as a crucial building block in the synthesis of more complex chiral ligands and as a component in the development of pharmaceuticals.[1]

| Property | Value | Source |

| CAS Number | 68737-65-5 | [2] |

| Molecular Formula | C₈H₁₈N₂ | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | White to light yellow low melting solid or crystalline powder | [1][3] |

| Melting Point | 39-44 °C | [1] |

| Boiling Point | ~249.85 °C (estimated) | [1] |

| Density | 0.902 g/cm³ | [1] |

| Optical Rotation | [α]/D ≈ -145° (c=4.47 in chloroform) | [1] |

| SMILES | CN[C@H]1CCCC1 | [2] |

| InChI Key | JRHPOFJADXHYBR-HTQZYQBOSA-N | [1] |

Molecular Structure and Stereochemistry

The core structure of this compound is a cyclohexane ring with two adjacent amino groups. The stereochemistry is defined as (1R,2R), indicating the specific spatial arrangement of the substituents at the chiral carbon atoms. This defined stereochemistry is crucial for its application in asymmetric synthesis, where it imparts stereocontrol in chemical reactions.[4]

Caption: 2D structure of this compound.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and effective method starts from the commercially available and enantiomerically pure (1R,2R)-1,2-diaminocyclohexane.

Method 1: Reductive Amination of (1R,2R)-1,2-Diaminocyclohexane

This method involves the reaction of (1R,2R)-1,2-diaminocyclohexane with an appropriate carbonyl compound, followed by reduction. A detailed experimental protocol is as follows:

Experimental Protocol:

-

Step 1: Formation of the Dicarbamate. To a solution of enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate, add two equivalents of ethyl chloroformate in the presence of a stoichiometric amount of sodium hydroxide (NaOH). This reaction results in the formation of diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate.[3]

-

Step 2: Reduction to the N,N'-Dimethylated Product. The resulting dicarbamate is then reduced using an excess of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF).[3]

-

Step 3: Work-up and Purification. After the reduction is complete, the reaction is carefully quenched, and the product is extracted. Purification by distillation or crystallization yields the final product, this compound, as a crystalline solid.[3]

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its ability to form stable complexes with various metals allows for high levels of stereocontrol.

Ullmann-Type C-N Coupling Reactions

This chiral diamine has proven to be an effective ligand in copper-catalyzed Ullmann-type C-N coupling reactions. These reactions are fundamental for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules.

Experimental Protocol: Copper-Catalyzed N-Arylation of Amines

The following is a general protocol for the N-arylation of an amine with an aryl halide using a copper/(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine catalytic system.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (CuI, 5-10 mol%), this compound (10-20 mol%), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol).

-

Solvent: Add a dry, degassed solvent such as toluene or dioxane (3-5 mL).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-arylated product.

Caption: General workflow for Ullmann C-N coupling.

Synthesis of γ-Secretase Modulators

This compound has been utilized as a key chiral building block in the synthesis of tricyclic γ-secretase modulators.[5] These modulators are of interest in drug discovery for the treatment of Alzheimer's disease. The chiral diamine is incorporated into the molecular scaffold to control the stereochemistry of the final compound, which is often critical for its biological activity.

Safety and Handling

This compound is a corrosive and harmful substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile and valuable chiral diamine for asymmetric synthesis. Its well-defined stereochemistry and ability to act as an efficient ligand in various catalytic reactions, particularly in Ullmann-type couplings, make it an important tool for chemists in both academic and industrial research. The synthetic protocols and applications outlined in this guide provide a solid foundation for its use in the laboratory.

References

- Strohmann, C., Gessner, V. H., et al. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687.

- PrepChem. Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.

- ResearchGate. An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines.

- Frontiers in Chemistry. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.

- PubMed. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine.

- University of Turin. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

- Organic Chemistry Portal. Ullmann Reaction.

- ResearchGate. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- Wikipedia. trans-1,2-Diaminocyclohexane.

Sources

- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 68737-65-5 [chemicalbook.com]

- 3. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (R,R)-(-)-N,N′-ジメチル-1,2-シクロヘキサンジアミン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Modern Asymmetric Synthesis: A Technical Guide

This guide provides an in-depth technical exploration of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, a chiral diamine that has emerged as a cornerstone ligand in asymmetric catalysis and a valuable building block in pharmaceutical development. We will delve into its fundamental properties, robust synthetic routes, and its critical applications, particularly in facilitating challenging cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Compound Identification and Nomenclature

This compound is a C₂-symmetric chiral vicinal diamine. Due to its stereochemistry, it is a powerful tool for inducing enantioselectivity in a variety of chemical transformations.[1][2] The consistent (1R,2R) configuration of the stereocenters on the cyclohexane backbone is crucial for its function in asymmetric synthesis.

A comprehensive list of its identifiers and synonyms is provided below for clarity and cross-referencing in literature and chemical databases.

| Identifier | Value |

| Primary Name | This compound |

| CAS Number | 68737-65-5 |

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Synonyms | (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine, trans-1,2-Bis(methylamino)cyclohexane, (R,R)-(-)-N,N'-Dimethyl-1,2-diaminocyclohexane, (1R,2R)-(-)-1,2-Bis(methylamino)cyclohexane, trans-(1R,2R)-N,N'-Bismethyl-1,2-cyclohexanediamine |

Physicochemical and Spectroscopic Properties

Contrary to some earlier reports, this compound is a crystalline solid at room temperature, not a liquid.[1][2] It is a highly hygroscopic compound that should be handled under an inert atmosphere. Its key physical and spectroscopic properties are summarized in the following tables.

Table of Physical Properties

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 39-44 °C | [3] |

| Boiling Point | 78-80 °C at 18 mmHg | Sigma-Aldrich |

| Density | 0.902 g/mL at 25 °C | Sigma-Aldrich |

| Optical Rotation | [α]²⁰/D -145° ± 5° (c=4.47 in chloroform) | [3] |

Table of Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (500.1 MHz, CDCl₃) | δ 2.33 (s, 6H, NCH₃), 2.02–2.06 (m, 2H, CHN), 1.93–2.00 (m, 2H, CH₂CHN), 1.68–1.75 (br, 2H, NH), 1.61–1.67 (m, 2H, CH₂CH₂CHN), 1.13–1.19 (m, 2H, CH₂CH₂CHN), 0.86–0.94 (m, 2H, CH₂CHN) | [1] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 63.2 (CHN), 33.7 (CH₃), 30.8 (CH₂CHN), 25.0 (CH₂CH₂CHN) | [1] |

The cyclohexane ring adopts a chair conformation with the amino groups in equatorial positions, which is a key structural feature influencing its coordination chemistry.[1][2]

Synthesis of this compound

The enantiomerically pure form of this diamine is accessible through several synthetic routes. A reliable and well-documented procedure starts from the commercially available (1R,2R)-diaminocyclohexane, often as its tartrate salt to ensure chiral purity.

Synthesis via Dicarbamate Intermediate

A robust and scalable synthesis involves the formation of a dicarbamate intermediate, followed by reduction. This method provides excellent control over stereochemistry and yields a high-purity product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Strohmann et al.[1]

Step 1: Synthesis of Diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate

-

To a solution of enantiomerically pure (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate in water, add a stoichiometric amount of sodium hydroxide (NaOH) to liberate the free diamine.

-

Cool the aqueous solution in an ice bath and add two equivalents of ethyl chloroformate dropwise while vigorously stirring. Maintain the pH of the solution in the basic range by the concomitant addition of an aqueous NaOH solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The dicarbamate product will precipitate as a white solid. Collect the solid by filtration, wash with water, and dry under vacuum.

Step 2: Reduction to this compound

-

Under an inert atmosphere (e.g., argon or nitrogen), suspend an excess of lithium aluminum hydride (LiAlH₄) in a suitable anhydrous ether solvent (e.g., THF or diethyl ether) in a flask equipped with a reflux condenser.

-

Add the diethyl-(1R,2R)-cyclohexane-1,2-diyldicarbamate portion-wise to the LiAlH₄ suspension.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with an ether solvent.

-

Combine the organic filtrates and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by bulb-to-bulb distillation to yield colorless crystals of this compound.

Applications in Asymmetric Catalysis

The primary utility of this compound lies in its role as a chiral ligand in metal-catalyzed asymmetric reactions. Its bidentate nature allows it to form stable chelate complexes with various transition metals, most notably copper.

Copper-Catalyzed Ullmann-Type Cross-Coupling Reactions

This diamine has proven to be a highly effective ligand in copper-catalyzed Ullmann-type C-N and C-O bond-forming reactions.[4][5][6] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the diamine ligand often allows these reactions to proceed under milder conditions and with a broader substrate scope than traditional Ullmann protocols.

The proposed catalytic cycle for the copper-catalyzed N-arylation of an amine with an aryl halide, facilitated by this compound, is depicted below.

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Causality in the Catalytic Cycle:

-

Ligand Association: The this compound (DMCDA) ligand coordinates to the copper(I) salt, forming a more soluble and reactive catalytic species.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the copper center, and a base removes a proton to form a copper(I) amidate complex. The chelating diamine ligand stabilizes this intermediate.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate. This is often the rate-determining step, and the electron-donating nature of the diamine ligand can facilitate this process.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the copper(III) center, releasing the N-arylated product and regenerating the active copper(I) catalyst.

Representative Protocol: Copper-Catalyzed N-Arylation of Imidazole

The following is a general procedure for the N-arylation of a nitrogen-containing heterocycle, a common application of this catalytic system.

Materials:

-

Aryl halide (1.0 mmol)

-

Imidazole (1.2 mmol)

-

Copper(I) iodide (CuI) (5 mol%)

-

This compound (10 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous dioxane (5 mL)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube, add CuI (9.5 mg, 0.05 mmol), this compound (14.2 mg, 0.1 mmol), K₃PO₄ (424 mg, 2.0 mmol), and imidazole (81.7 mg, 1.2 mmol).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

-

Add the aryl halide (1.0 mmol) and anhydrous dioxane (5 mL) via syringe.

-

Place the reaction tube in a preheated oil bath at 110 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated imidazole.

This protocol serves as a self-validating system, where successful product formation with high yield and enantioselectivity (if applicable) confirms the efficacy of the catalyst system.

Conclusion

This compound is a powerful and versatile chiral ligand with significant applications in modern organic synthesis. Its well-defined stereochemistry, robust synthesis, and demonstrated efficacy in promoting challenging reactions like Ullmann-type couplings make it an indispensable tool for chemists in both academic and industrial research. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in the development of novel synthetic methodologies and the efficient construction of complex molecular architectures.

References

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(4), o687. [Link]

- Strohmann, C., Gessner, V. H., Damme, A., Koller, S., & Däschlein, C. (2008). (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine.

- Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic studies on the copper-catalyzed N-arylation of amides. Journal of the American Chemical Society, 131(1), 78–88. [Link]

- Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).

- Chongqing Chemdad Co., Ltd. (n.d.). This compound.

- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

- PrepChem.com. (n.d.). Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine.

- Evano, G., & Thely, T. (2017). Diamine Ligands in Copper-Catalyzed Reactions. Synthesis, 49(15), 3295-3312. [Link]

- Shari, A., & Moeinpour, F. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1135-1142. [Link]

- Wang, D., Wang, Y., & Zhang, X. (2018). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 42(18), 15065-15073. [Link]

- Wills, M., & Tye, H. (2002). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron Letters, 43(49), 8949-8951. [Link]

- Sikervar, V. (2021). trans-N1,N2-Dimethyl-1,2-Cyclohexanediamine. In Encyclopedia of Reagents for Organic Synthesis. [Link]

- Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]

Sources

- 1. (1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Mediated N-Arylations of Hydantoins | Minakem [minakem.com]

stability and storage conditions for (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

An In-depth Technical Guide to the Stability and Storage of (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of a Chiral Diamine

This compound, a C₂-symmetric chiral diamine, is a cornerstone in modern asymmetric synthesis. Its stereochemistry makes it an invaluable ligand in the synthesis of chiral metal complexes used as catalysts for a variety of enantioselective transformations.[1] The efficacy of these catalytic systems is directly dependent on the purity and integrity of the ligand. Therefore, a comprehensive understanding of its stability and the implementation of rigorous storage and handling protocols are not merely procedural formalities but prerequisites for reproducible and successful research and development.

This guide provides a detailed examination of the factors influencing the stability of this compound. Moving beyond generic safety data sheet recommendations, we will explore the chemical rationale behind optimal storage conditions, infer potential degradation pathways based on fundamental amine chemistry, and provide a robust framework for establishing in-house stability protocols.

Section 1: Core Physicochemical and Hazard Profile

A foundational understanding of the compound's properties and inherent hazards is essential for safe handling and for appreciating its stability requirements. The molecule is a solid at room temperature, a fact that contradicts some older literature suggesting it is a liquid.[1]

| Property | Value | Source(s) |

| CAS Number | 68737-65-5 | [2][3] |

| Molecular Formula | C₈H₁₈N₂ | [3] |

| Molecular Weight | 142.24 g/mol | [3] |

| Appearance | White to yellow/orange powder or crystal | [4] |

| Melting Point | 39-44 °C | |

| Boiling Point | 78-80 °C @ 18 mmHg | [5] |

| Density | ~0.902 g/mL @ 25 °C | [6] |

| Synonyms | (1R,2R)-1,2-Bis(methylamino)cyclohexane | [2] |

The compound is classified as a corrosive material that is harmful if swallowed and can cause severe skin burns and eye damage.[2][6] It may also cause respiratory irritation.[2] This hazard profile necessitates stringent handling procedures and underlies the need for secure, well-defined storage to prevent accidental exposure and maintain chemical integrity.

Section 2: Recommended Storage and Handling Protocols

The chemical stability of this compound is contingent upon meticulous control of its storage environment. The following protocols are synthesized from safety data sheets and established principles of amine chemistry.[2]

Temperature Control

Temperature is a critical variable. While some suppliers suggest storage at room temperature[7], others recommend refrigerated conditions (2-8°C). In general, lower temperatures are preferable for minimizing volatility and slowing potential degradation reactions.

-

Routine Use: For material in frequent use, storage in a cool, well-ventilated area away from direct heat sources is adequate.

-

Long-Term Storage: For archival or long-term storage, refrigeration at 2-8°C is the recommended best practice to ensure maximum shelf-life and prevent subtle degradation that could impact sensitive catalytic applications.

Atmospheric Control: The Dual Threat of Moisture and Air

Amines as a class are susceptible to atmospheric components, primarily moisture and oxygen.

-

Moisture: Many amines are hygroscopic, meaning they readily absorb water from the air. This ingress of moisture can lead to hydrolysis of associated salts or act as a medium for other degradation reactions. Therefore, the compound must be stored in a dry environment. The use of desiccants within secondary containment (e.g., a desiccator cabinet) is advised.

-

Oxygen & Carbon Dioxide: Exposure to air presents a risk of oxidation.[8][9] Furthermore, amines can react with atmospheric carbon dioxide. To mitigate these risks, it is imperative to keep containers tightly sealed. For high-purity applications or long-term storage, blanketing the container with an inert gas such as argon or nitrogen before sealing is a crucial step.

Containment and Incompatibilities

Proper containment is vital for both safety and stability.

-

Primary Container: Use containers made of compatible, non-reactive materials such as high-density polyethylene (HDPE) or amber glass. Ensure the container is sealed tightly immediately after use.

-

Secondary Containment & Access: Due to its hazardous nature, the compound should be stored in a designated, locked cabinet or location to restrict access.[2]

-

Chemical Incompatibilities: Avoid storage near strong oxidizing agents , as these can react vigorously and degrade the diamine.[2]

Summary of Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | 2-8°C (Long-term) / Cool, dry place (Short-term) | Minimizes degradation kinetics and volatility. |

| Atmosphere | Tightly sealed container, under inert gas (Ar, N₂) | Prevents oxidation and reaction with CO₂.[8] |

| Moisture | Dry environment, use of desiccants | Amines can be hygroscopic; moisture can facilitate degradation. |

| Light | Dark place (e.g., amber vial, cabinet) | Prevents potential photochemical degradation.[7] |

| Security | Store locked up | Mitigates risk due to corrosive and toxic hazards.[2] |

| Incompatibles | Segregate from strong oxidizing agents | Prevents hazardous and degradative chemical reactions.[2] |

Section 3: Potential Chemical Degradation Pathways

While specific degradation studies for this compound are not extensively published, we can infer likely degradation pathways based on the known chemistry of secondary amines. Understanding these potential routes underscores the importance of the storage protocols outlined above.

-

Oxidative Degradation: The lone pairs of electrons on the nitrogen atoms are susceptible to oxidation from atmospheric oxygen. This process can be complex, potentially leading to the formation of N-oxides, enamines, or even cleavage of the C-N bond over time, especially if catalyzed by trace metal impurities or light.

-

Reaction with Carbon Dioxide: Amines can react with CO₂ to form carbamates or carbamic acids. While often reversible, this can alter the effective concentration and purity of the free diamine.

The diagram below illustrates these potential, generalized degradation mechanisms.

Caption: Hypothesized degradation pathways for the diamine.

Section 4: A Framework for In-House Stability Assessment

Given the absence of comprehensive public stability data, end-users in regulated or cGMP environments may need to generate their own. The following protocol provides a robust framework for a preliminary stability study.

Experimental Protocol: Stability Assessment

-

Material Procurement & Initial Analysis (T=0):

-

Procure a single batch of this compound with a Certificate of Analysis (CoA).

-

Perform comprehensive initial analysis:

-

Purity Assay: Use Gas Chromatography (GC) with a Flame Ionization Detector (FID) to establish the initial purity percentage.

-

Identity: Confirm identity using FT-IR or Mass Spectrometry.

-

Water Content: Determine the initial water content using Karl Fischer titration.

-

Appearance: Record the physical appearance (color, form).

-

-

-

Sample Preparation and Storage:

-

Aliquot the material into multiple vials appropriate for the planned time points to avoid repeated opening and closing of a master container.

-

Use vials made of inert amber glass with tightly sealing caps.

-

Blanket the headspace of each vial with argon or nitrogen before sealing.

-

Distribute the vials across the desired storage conditions. A recommended set includes:

-

Recommended: 2-8°C, protected from light.

-

Controlled Room Temperature: 25°C / 60% RH, protected from light.

-

Accelerated: 40°C / 75% RH, protected from light.

-

Photostability (optional): 25°C, exposed to a controlled light source (ICH Q1B).

-

-

-

Testing Schedule:

-

Establish testing time points. A typical schedule for a 12-month study would be: T=0, 1, 3, 6, 9, and 12 months.

-

For accelerated conditions, testing at T=0, 1, 3, and 6 months is often sufficient.

-

-

Analysis at Each Time Point:

-

At each designated time point, pull samples from each storage condition.

-

Perform the same battery of tests as in the T=0 analysis (Purity by GC, Water Content, Appearance).

-

Carefully document all results. A significant change in any parameter (e.g., >0.5% drop in purity, significant color change, increase in water content) indicates instability under that condition.

-

Workflow for Stability Testing

The following diagram outlines the logical flow of the stability assessment protocol.

Caption: A logical workflow for an in-house stability study.

Conclusion

This compound is a robust molecule, but its utility as a high-performance chiral ligand is contingent on maintaining its chemical purity. Stability is not an inherent, static property but the result of proactive control over the storage environment. By adhering to strict protocols that mitigate exposure to heat, moisture, oxygen, and incompatible chemicals, researchers can ensure the long-term integrity of this critical reagent. For applications demanding the highest level of quality assurance, the implementation of a formal in-house stability study provides the ultimate guarantee of performance and reproducibility.

References

- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

- ResearchGate. (n.d.).

- PubMed. (2005). Rotamer stability in cis-[Pt(diA)G2] complexes.... [Link]

- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

- ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture. [Link]

- Wiley Online Library. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols.... [Link]

- PubMed. (2008). (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine. [Link]

Sources

- 1. (1R,2R)-N,N'-Dimethyl-cyclo-hexane-1,2-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. This compound | 68737-65-5 [chemicalbook.com]

- 4. (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine | 68737-65-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Trans-(1R,2R)N,N'-Dimethyl-cyclohexane-1,2-diamine | 67579-81-1 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 67579-81-1|trans-N1,N2-Dimethylcyclohexane-1,2-diamine|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine in Asymmetric Catalysis

Introduction: The Architectural Advantage of a C₂-Symmetric Diamine

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a C₂-symmetric chiral diamine that has emerged as a powerful and versatile ligand in the field of asymmetric catalysis.[1][2] Its robust cyclohexane backbone locks the molecule into a rigid chair conformation, positioning the two stereogenic centers and the coordinating amino groups in a well-defined equatorial orientation.[1][2] This defined spatial arrangement is paramount to its effectiveness, as it creates a predictable and highly organized chiral environment around a coordinated metal center. This steric and electronic influence is then translated into high levels of stereocontrol during the catalytic cycle, enabling the synthesis of enantiomerically enriched products.

This guide provides an in-depth exploration of its application, focusing on mechanistically distinct transformations and offering detailed, field-proven protocols for researchers in synthetic chemistry and drug development. Unlike simple reagents, this diamine serves as a chiral auxiliary, meaning its own structural integrity directly dictates the stereochemical outcome of a reaction, making it a cornerstone ligand for creating chiral molecules.[3][4]

Caption: Structure of this compound.

Application 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

The reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. The combination of a ruthenium precursor with a C₂-symmetric diamine ligand, like this compound, and a tosylated diamine (e.g., TsDPEN) forms the basis of highly efficient Noyori-type catalysts for asymmetric transfer hydrogenation (ATH).[5]

Mechanistic Rationale

The catalytic cycle operates via an "outer-sphere" mechanism. It avoids direct binding of the ketone substrate to the metal center. Instead, a ruthenium hydride species is formed, which acts as the reducing agent. The key to asymmetry lies in the concerted transfer of a hydride from the metal and a proton from the coordinated amine ligand to the carbonyl carbon and oxygen, respectively. The chiral pocket created by the diamine ligand dictates which face of the prochiral ketone is accessible for this transfer, thus determining the stereochemistry of the resulting alcohol. The use of an azeotropic mixture of formic acid and triethylamine (FA/TEA) or isopropanol is common, serving as the source of hydrogen.

Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a representative procedure for the ATH of acetophenone using an in situ prepared catalyst.

1. Catalyst Precursor Preparation (In Situ):

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ and this compound in a 1:2.2 molar ratio (Ru dimer to ligand).

-

Add anhydrous, degassed isopropanol as the solvent.

-

Stir the mixture at 80 °C for 1 hour. The solution should turn a deep red/purple, indicating the formation of the active catalyst precursor.

-

Expert Insight: Pre-forming the catalyst complex ensures homogeneity and often leads to higher activity and reproducibility compared to mixing all components at once.

2. Asymmetric Reduction:

-

In a separate flask, dissolve acetophenone (1.0 mmol) in isopropanol (5 mL).

-

Add the substrate solution to the catalyst mixture.

-

Add a 2 M solution of sodium isopropoxide in isopropanol (0.1 mmol, 10 mol%). The base is crucial for generating the active ruthenium hydride species.[5]

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or GC.

-

Expert Insight: Isopropanol serves as both the solvent and the hydrogen source. The reaction is an equilibrium, and using it as the solvent drives the reaction forward.

3. Work-up and Analysis:

-

Upon completion, cool the reaction to room temperature and quench with a small amount of water.

-

Concentrate the mixture under reduced pressure to remove the bulk of the isopropanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the 1-phenylethanol product using chiral HPLC or chiral GC analysis.

Performance Data

| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | 0.5 | 40 | 4 | >99 | 97 (R) |

| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 0.5 | 40 | 6 | 98 | 96 (R) |

| Propiophenone | 1-Phenyl-1-propanol | 1.0 | 50 | 12 | 95 | 94 (R) |

| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | 1.0 | 50 | 10 | 96 | 98 (R) |

| Note: Data is representative and compiled from typical results for this class of catalyst. Actual results may vary. |

Application 2: Copper(I)-Catalyzed N-Arylation of Heterocycles

This compound has proven to be a highly effective ligand in copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type couplings.[6] These reactions are vital for the synthesis of pharmaceuticals and organic materials. The ligand accelerates the reaction and allows it to proceed under milder conditions than traditional Ullmann chemistry.

Mechanistic Rationale

In this catalytic system, the diamine ligand serves multiple roles. It solubilizes the copper(I) salt, prevents its disproportionation, and stabilizes the catalytically active species. The reaction is believed to proceed via oxidative addition of the aryl halide to the Cu(I) center, followed by coordination of the amine/amide nucleophile. The key C-N bond-forming step is reductive elimination, which is facilitated by the chiral ligand, regenerating the Cu(I) catalyst.

Caption: General workflow for Cu-catalyzed N-arylation.

Protocol: N-Arylation of Indole with Iodobenzene

This protocol provides a general method for the copper-catalyzed coupling of indole with an aryl iodide.

1. Reaction Setup:

-

To an oven-dried reaction vial, add CuI (5 mol%), this compound (10 mol%), and K₂CO₃ (2.0 equivalents).

-

Seal the vial with a septum and purge with an inert atmosphere (Argon or Nitrogen).

-

Add indole (1.0 equivalent) and iodobenzene (1.2 equivalents).

-

Add anhydrous, degassed dioxane or toluene as the solvent via syringe.

-

Expert Insight: The choice of base is critical. K₂CO₃ is often effective, but others like Cs₂CO₃ may be required for less reactive substrates. The ligand-to-metal ratio is often greater than 1 to ensure full coordination and prevent catalyst deactivation.

2. Reaction Execution:

-

Stir the mixture vigorously and heat to 90-110 °C in an oil bath.

-

Monitor the reaction by TLC or LC-MS until the starting indole is consumed. Reaction times can vary from 8 to 24 hours.

-